molecular formula C19H21F2N3O2S B2651858 N-(2,5-difluorophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 953231-31-7

N-(2,5-difluorophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2651858
CAS No.: 953231-31-7
M. Wt: 393.45
InChI Key: WFMDLKDLEPBUMC-UHFFFAOYSA-N
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Description

Historical Development of Ethanediamide-Based Compounds in Medicinal Chemistry

Ethanediamides, characterized by a central oxamide backbone, have undergone substantial structural diversification since their initial discovery. Early derivatives, such as N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide, were explored for their light-stabilizing properties in polymers before their pharmacological potential was recognized. The development of coupling reagents like HATU and EDCI facilitated the synthesis of more complex variants, including those with piperidine and heteroaromatic substituents. By the 2020s, ethanediamides with dual amide functionalities were being investigated as kinase inhibitors and antimicrobial agents, leveraging their ability to form hydrogen bonds with biological targets.

A comparative analysis of ethanediamide derivatives highlights the impact of substituents on bioactivity (Table 1).

Table 1: Structural Features and Applications of Ethanediamide Derivatives

Compound CID Substituents Primary Application
218377 Pyrazolyl, dimethylaminoethyl Polymer stabilizer
23949-66-8 Ethoxyphenyl, ethylphenyl Antimicrobial agent
1957018 Diethylaminoethyl, benzothiazolyl Enzyme inhibition
49822307 Chloropyridinyl, tetrahydrothiazolo-pyridinyl Anticancer research

Industrial synthesis methods, such as continuous flow reactors and solvent recycling, have enabled scalable production while maintaining yields above 85%. Recent efforts focus on incorporating fluorinated groups to improve metabolic stability, as seen in the difluorophenyl moiety of the target compound.

Significance of Piperidine Derivatives in Pharmaceutical Research

Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged structure in drug design. Its chair conformation allows for axial and equatorial functionalization, enabling precise spatial arrangement of pharmacophores. In the target compound, the piperidin-4-ylmethyl group enhances solubility through nitrogen lone pair interactions with aqueous environments, while the thiophen-2-ylmethyl substituent introduces lipophilicity for membrane penetration. Piperidine derivatives are prevalent in antipsychotics (e.g., risperidone) and analgesics, where they modulate neurotransmitter receptors.

The piperidine ring’s versatility is further demonstrated in scaffold design for kinase inhibitors, where its rigidity balances target affinity and pharmacokinetic properties. For example, the tetrahydrothiazolo-pyridinyl group in CID 49822307 exhibits nanomolar inhibition of tyrosine kinases, underscoring the therapeutic potential of piperidine-containing ethanediamides.

Thiophene and Difluorophenyl Moieties in Drug Discovery Literature

Thiophene’s electron-rich π-system facilitates charge-transfer interactions with biological targets, making it a common substituent in antimicrobial and anticancer agents. In ethanediamides, thiophene derivatives demonstrate enhanced activity against Gram-positive bacteria compared to phenyl analogs, likely due to improved membrane interaction. The difluorophenyl group, by contrast, leverages fluorine’s electronegativity to strengthen hydrogen bonding and reduce oxidative metabolism. A 2024 study found that difluorophenyl-substituted ethanediamides exhibited 40% higher plasma stability than their non-fluorinated counterparts.

Table 2: Comparative Bioactivity of Aromatic Substituents in Ethanediamides

Substituent Target Affinity (IC₅₀, nM) Metabolic Stability (t₁/₂, h)
Phenyl 250 ± 15 2.1 ± 0.3
Thiophen-2-yl 180 ± 10 3.5 ± 0.4
2,5-Difluorophenyl 95 ± 8 5.8 ± 0.6

Data adapted from synthetic analogs in.

Current Research Landscape and Knowledge Gaps

Recent studies have explored ethanediamides as dual inhibitors of histone deacetylases (HDACs) and phosphodiesterases (PDEs), capitalizing on their ability to chelate zinc ions and interact with catalytic domains. However, the combination of piperidine, thiophene, and difluorophenyl in a single scaffold remains underexplored. Key knowledge gaps include:

  • Structure-Activity Relationships (SAR) : The synergistic effects of concurrent piperidine and thiophene substitution on target selectivity.
  • Pharmacokinetic Optimization : Balancing the lipophilicity of thiophene with the polar solubility of piperidine for improved bioavailability.
  • Synthetic Accessibility : Developing enantioselective routes to access chiral piperidine intermediates without racemization.

Ongoing research in polymer-supported synthesis (as detailed in) may address these challenges by enabling precise control over reaction parameters and purity. For instance, PEG-based scaffolds could facilitate the stepwise assembly of ethanediamide derivatives under mild conditions, preserving sensitive functional groups.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c20-14-3-4-16(21)17(10-14)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMDLKDLEPBUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the difluorophenyl group and the piperidine intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anti-HIV Activity

Recent studies have highlighted the efficacy of compounds similar to N-(2,5-difluorophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide as non-nucleoside reverse transcriptase inhibitors (NNRTIs). For instance, derivatives with similar structural motifs have shown promising anti-HIV activity against various strains, including those resistant to standard treatments. These compounds interact effectively with the hydrophobic channel of the NNIBP (non-nucleoside reverse transcriptase inhibitors binding pocket), leading to enhanced antiviral potency and selectivity .

Case Study:
A study evaluated a series of piperidine-substituted thiophene derivatives for their anti-HIV properties. One compound exhibited an EC50 value comparable to etravirine, demonstrating its potential as a therapeutic agent for HIV treatment .

Anticancer Properties

Compounds featuring piperidine and thiophene rings have been investigated for their anticancer properties. The structural diversity provided by the difluorophenyl and thiophene groups enhances their interaction with cancer cell targets.

Case Study:
Research has shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways associated with cell survival and death . The incorporation of thiophene has been particularly beneficial in enhancing cytotoxicity against various cancer cell lines.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds similar to this compound. Studies indicate that these compounds may inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's.

Case Study:
A derivative was found to significantly improve cognitive function in animal models of Alzheimer's disease by enhancing cholinergic neurotransmission . The introduction of piperidine moieties was essential for increasing brain penetration and bioavailability.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide depends on its specific application:

    Molecular Targets: It may interact with specific enzymes, receptors, or proteins.

    Pathways Involved: The compound could modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Piperidine-Based Analogs

Piperidine derivatives are prevalent in pharmaceuticals due to their versatility in modulating pharmacokinetic properties. Key analogs include:

Compound Name Structural Features Key Differences from Target Compound Reference
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl) Piperidine linked to thiophene-2-carboxamide and phenylethyl group Replaces ethanediamide with carboxamide; lacks fluorine
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (Ortho-fluorobutyryl Fentanyl) Fluorophenyl group and piperidine with phenylethyl substituent Butanamide linker instead of ethanediamide
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Chlorophenyl group and branched aliphatic linker Chlorine substitution; isobutyryl linker

Key Observations :

  • The target compound’s ethanediamide linker distinguishes it from fentanyl analogs, which typically use carboxamide or aliphatic linkers. This difference may reduce opioid receptor affinity but improve selectivity for other targets .
  • The 2,5-difluorophenyl group offers enhanced metabolic stability compared to non-fluorinated or mono-fluorinated aryl groups .

Ethanediamide Derivatives

Ethanediamide (oxalamide) is a less common linker in medicinal chemistry. A closely related compound is N-(2,5-difluorophenyl)-N′-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide , which replaces the thiophene-piperidine group with a phenylimidazole-sulfanyl-ethyl moiety.

Comparison :

  • Imidazole Analogue : The imidazole-sulfanyl group introduces hydrogen-bonding capacity, possibly enhancing solubility but reducing blood-brain barrier permeability .

Thiophene-Containing Compounds

Thiophene rings are electron-rich and often improve binding to aromatic-rich protein pockets. Examples include:

  • Thiophene Fentanyl (): Retains the thiophene group but uses a carboxamide linker and lacks fluorine.
  • SHELX-refined thiophene derivatives (indirectly referenced in ): Thiophene-containing crystals often exhibit planar geometries, influencing molecular packing and stability.

Key Differences :

  • The target compound’s thiophene is tethered via a methyl group to piperidine, whereas thiophene fentanyl directly links the heterocycle to the carboxamide. This may alter conformational flexibility and target engagement.

Analytical Data

While explicit data for the target compound is unavailable in the evidence, analogs suggest:

  • LCMS : Expected [M+H]+ ~450–500 (cf. 598 for a larger analog in ).
  • HPLC Retention : ~1.5–2.0 minutes under TFA-modified conditions .
  • 1H NMR : Peaks for difluorophenyl (δ 7.2–7.5 ppm), thiophene (δ 6.8–7.1 ppm), and piperidine (δ 2.5–3.5 ppm) .

Biological Activity

N-(2,5-difluorophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Core Structure : The initial step often involves the reaction of oxalyl chloride with an appropriate amine to form the oxalamide core.
  • Introduction of Functional Groups : The 2,5-difluorophenyl group is introduced via nucleophilic aromatic substitution.
  • Attachment of Thiophene and Piperidine Moieties : These groups are typically introduced through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Synthetic Route Summary

StepReaction TypeKey Reagents
1Oxalamide FormationOxalyl chloride, amines
2Nucleophilic Substitution2,5-difluorophenol
3Cross-CouplingPalladium catalysts

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The presence of fluorine atoms enhances its binding affinity and metabolic stability, potentially allowing it to modulate the activity of various enzymes and receptors .

Pharmacological Profile

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer progression.
  • Neuroprotective Effects : Its piperidine structure may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The thiophene moiety has been associated with anti-inflammatory effects in various models .

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

  • Anticancer Studies : A study published in PubMed Central highlighted the effectiveness of structurally related compounds in inhibiting cancer cell proliferation through apoptosis induction .
  • Neuropharmacology Research : Research indicated that compounds with similar piperidine structures could improve cognitive function in animal models, suggesting potential for treating Alzheimer's disease .
  • Inflammation Models : In vitro studies have shown that derivatives can significantly reduce pro-inflammatory cytokine production in macrophages, indicating their potential as anti-inflammatory agents .

Q & A

Q. What are the critical steps in synthesizing N-(2,5-difluorophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide?

  • Methodological Answer : Synthesis involves: (i) Amidation : Coupling the 2,5-difluorophenylamine with ethanedioic acid derivatives. (ii) Piperidine-thiophene linkage : Alkylation of piperidine-4-ylmethyl groups with thiophen-2-ylmethyl halides. (iii) Purification : Recrystallization from ethanol-dioxane mixtures (1:2) yields high-purity crystals, as demonstrated in analogous diamide syntheses . Key challenges include controlling steric hindrance during alkylation and ensuring regioselectivity in amide bond formation.

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Analyze proton environments (e.g., piperidine methylene protons at δ 2.5–3.5 ppm, thiophene aromatic protons at δ 6.8–7.2 ppm) and carbon connectivity. Cross-peak analysis via 2D NMR (COSY, HSQC) resolves ambiguities in regiochemistry .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and absence of unreacted intermediates.
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]+ or [M+Na]+ ions).

Advanced Research Questions

Q. How can researchers resolve contradictory data on regioselectivity in electrophilic substitution reactions involving thiophene-piperidine derivatives?

  • Methodological Answer : Regioselectivity depends on reaction mechanisms:
  • Vilsmeier-Haack Formylation : Electrophilic attack occurs at the most electron-rich position (e.g., adjacent to N,N-dialkylamino groups in piperidine-thiophene systems) .
  • Lithiation Strategies : Deprotonation at acidic sites (e.g., 5´-H in thiophene derivatives) directs formylation to sulfur-adjacent positions. Validate via 1H NMR (e.g., absence of 5´-H signals post-reaction) .
    Conflict Resolution : Cross-reference reaction conditions (e.g., reagent choice, temperature) with spectral data to identify dominant pathways.

Q. What experimental design principles optimize reaction yields for multi-step syntheses of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to: (i) Identify critical variables (e.g., temperature, solvent polarity, catalyst loading). (ii) Apply factorial designs (e.g., 2³ factorial matrix) to minimize trials while maximizing data robustness . Example: Optimize Lawesson’s reagent-mediated thionation by testing THF vs. toluene solvents at 60–100°C.

Q. How can computational modeling predict reactivity or binding interactions for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electron density maps to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like Gaussian or GROMACS.
  • SAR Analysis : Compare with analogs (e.g., PubChem CID 135571720) to identify structural motifs critical for activity .

Q. What strategies address low yields during purification of polar intermediates?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients for polar diamides.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol-dioxane mixtures) to balance solubility and crystal growth .
  • TLC Monitoring : Track reaction progress using silica gel plates and UV-active spots to isolate intermediates early .

Data Contradiction and Validation

Q. How should researchers validate conflicting NMR data for piperidine-thiophene conformers?

  • Methodological Answer :
  • Variable Temperature NMR : Detect conformational equilibria by observing signal splitting at low temperatures (e.g., –40°C).
  • NOESY/ROESY : Identify spatial proximity between piperidine methylene and thiophene protons to confirm dominant conformers.
  • X-ray Crystallography : Resolve ambiguity via single-crystal structure determination, if feasible.

Q. What statistical methods are recommended for analyzing reproducibility in multi-lab studies?

  • Methodological Answer :
  • ANOVA : Compare inter-lab variance in yields or purity data.
  • Principal Component Analysis (PCA) : Cluster datasets by reaction conditions (e.g., solvent, catalyst) to identify outlier protocols.
  • Error Propagation Models : Quantify uncertainty in kinetic parameters (e.g., activation energy) from replicate experiments .

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